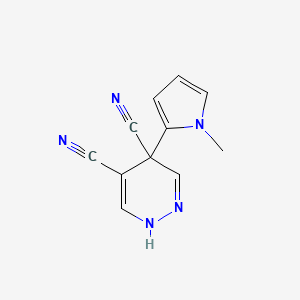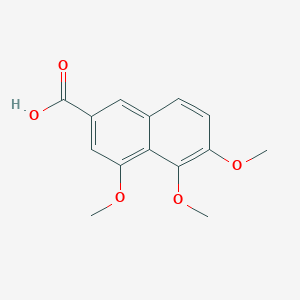
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine is an organophosphorus compound characterized by the presence of a pyrimidine ring substituted with diphenylphosphanyl and diphenyl groups. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine typically involves the reaction of 2-chloro-4,6-diphenylpyrimidine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
2-chloro-4,6-diphenylpyrimidine+diphenylphosphineKOBu-tthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive phosphine and base.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Various nucleophiles can be employed under basic conditions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are commonly used.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Substituted pyrimidine derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are studied for their catalytic properties.
Biology: The metal complexes of this compound are investigated for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are involved in numerous catalytic cycles.
Comparaison Avec Des Composés Similaires
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar coordination properties.
Bis(diphenylphosphino)methane: A bidentate ligand used in similar catalytic applications.
Uniqueness: 2-(Diphenylphosphanyl)-4,6-diphenylpyrimidine is unique due to the presence of the pyrimidine ring, which can provide additional coordination sites and influence the electronic properties of the metal complexes. This can lead to different catalytic behaviors compared to other similar compounds.
Propriétés
Numéro CAS |
919091-27-3 |
|---|---|
Formule moléculaire |
C28H21N2P |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(4,6-diphenylpyrimidin-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H21N2P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(29-26)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
Clé InChI |
VAOXSIDRXFMSOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)
![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)

![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)

![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
